ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
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Overview
Description
Ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic compound with a benzimidazole core
Preparation Methods
The synthesis of ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the ethoxy group: This step involves the ethylation of the benzimidazole core using ethyl iodide in the presence of a base.
Attachment of the phenyl groups: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Formation of the hydrazone: The final step involves the reaction of the intermediate with hydrazine derivatives under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate can be compared with similar compounds such as:
Ethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate: This compound has a similar benzimidazole core but differs in the substituents on the phenyl rings.
Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: This compound has a different core structure but shares similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C26H26N4O4/c1-3-33-25(31)22-10-7-11-23-24(22)30(26(28-23)34-4-2)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-27-29-32/h5-16,29,32H,3-4,17H2,1-2H3/b27-16+ |
InChI Key |
IYSIJLWYIHKJCN-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NO)C(=O)OCC |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OCC |
Origin of Product |
United States |
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